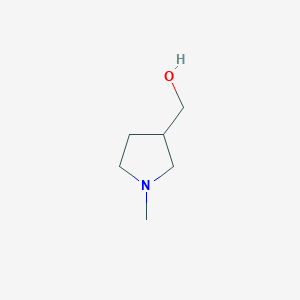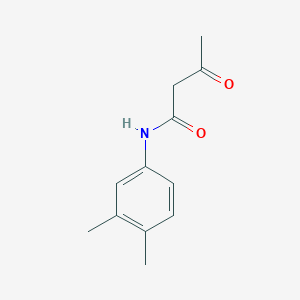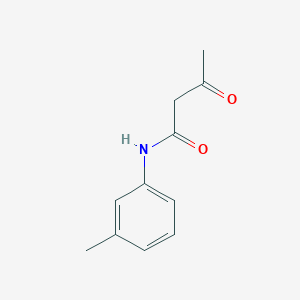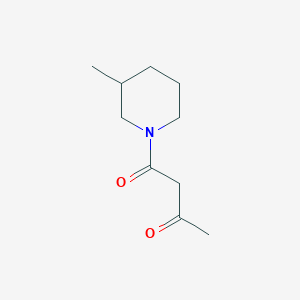
4-メトキシフェノキシメチルオキシラン
概要
説明
2-[(4-Methoxyphenoxy)methyl]oxirane is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(4-Methoxyphenoxy)methyl]oxirane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 126709. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[(4-Methoxyphenoxy)methyl]oxirane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-Methoxyphenoxy)methyl]oxirane including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
重合
この化合物は、官能化ポリエステルの調製に効果的な手段である開環共重合(ROCOP)で使用されます . このプロセスでは、γ-セレノブチロラクトンとエポキシ化合物のROCOPにより、制御可能な構造、分子量、および分子量分布を持つタイプのセレニド含有ポリエステルを成功裏に調製できます .
グリセリルエーテルの合成
グリシジル4-メトキシフェニルエーテルは、数分以内に触媒なしで対応するグリセリルエーテルに選択的に変換できます . この方法は、高温で加圧水媒体中でのグリシジルエーテルの直接加水分解を含みます .
製薬試験
この化合物は、製薬試験の基準物質として使用されます . 高品質の基準物質は、製薬研究開発における正確な結果にとって不可欠です。
材料科学
材料科学の分野では、この化合物はさまざまな材料の合成に使用されます。 たとえば、ホール輸送材料の製造に使用されます .
化学合成
グリシジル4-メトキシフェニルエーテルは、幅広い化学物質の合成に使用されます。 多くの場合、より複雑な分子の合成における出発物質または中間体として使用されます .
クロマトグラフィー
この化合物は、混合物を分離するための実験室技術であるクロマトグラフィーに使用されます。 クロマトグラフィーシステムの較正に基準物質として使用されます .
特性
IUPAC Name |
2-[(4-methoxyphenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-11-8-2-4-9(5-3-8)12-6-10-7-13-10/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWGFHZLPMLKBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201305536 | |
| Record name | 4-Methoxyphenyl glycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201305536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2211-94-1 | |
| Record name | 4-Methoxyphenyl glycidyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2211-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(2,3-epoxypropoxy)-4-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002211941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2211-94-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126709 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2211-94-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26796 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methoxyphenyl glycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201305536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-epoxypropyl 4'-methoxyphenyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.958 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-[(4-Methoxyphenoxy)methyl]oxirane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY25P7XTV5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Glycidyl 4-methoxyphenyl ether used in synthesizing biologically active compounds?
A1: Glycidyl 4-methoxyphenyl ether acts as a crucial starting material for constructing the tetrahydrofuran ring, which mimics the glycerol backbone found in biologically relevant molecules like diacylglycerols (DAGs) and phorbol esters [, , , ]. This structural similarity allows researchers to design and synthesize compounds that can potentially interact with enzymes like Protein Kinase C (PKC).
Q2: Can you explain the role of Glycidyl 4-methoxyphenyl ether in developing PKC ligands?
A2: Researchers utilized Glycidyl 4-methoxyphenyl ether to create a series of substituted tetrahydrofurans designed to mimic the pharmacophores of phorbol esters, potent PKC ligands []. By varying the substituents on the tetrahydrofuran ring derived from Glycidyl 4-methoxyphenyl ether, researchers investigated structure-activity relationships and identified structural features crucial for PKC binding affinity. This approach highlights the compound's utility in developing novel PKC modulators for potential therapeutic applications.
Q3: How does the stereochemistry of compounds derived from Glycidyl 4-methoxyphenyl ether affect their biological activity?
A3: The stereochemistry of the synthesized tetrahydrofuran derivatives significantly influences their binding affinity for PKC [, ]. For example, in a study focusing on 4'-C-ethynyl-2',3'-dideoxynucleoside analogues, only the β-D-enantiomer, derived from Glycidyl 4-methoxyphenyl ether, exhibited activity against HIV reverse transcriptase, while the β-L-enantiomer was inactive []. This emphasizes the importance of controlling stereochemistry during synthesis to achieve desired biological effects.
Q4: Beyond PKC ligands, are there other applications for compounds synthesized using Glycidyl 4-methoxyphenyl ether?
A4: Yes, Glycidyl 4-methoxyphenyl ether has been employed as an initiator in living free radical polymerization reactions with titanocene complexes and Sn as a reducing agent []. This process allows the synthesis of linear and multi-arm atactic polystyrene with functional -OH groups. This application demonstrates the versatility of Glycidyl 4-methoxyphenyl ether in material science and polymer chemistry.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

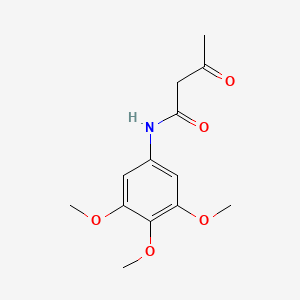
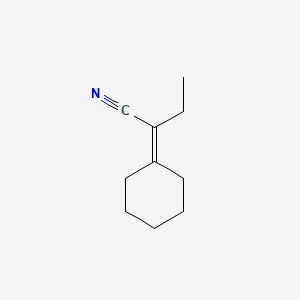

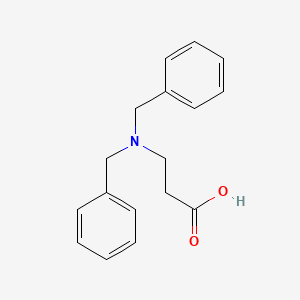
![N-[(2,4,5-trimethylphenyl)methyl]acetamide](/img/structure/B1346498.png)

![Methyl 2-[(chloroacetyl)amino]benzoate](/img/structure/B1346501.png)
